3-Oxa-7-azabicyclo[3.3.1]nonan-9-one
Overview
Description
3-Oxa-7-azabicyclo[3.3.1]nonan-9-one: is a bicyclic compound characterized by its unique structure, which includes an oxygen and nitrogen atom within the ring system
Preparation Methods
Synthetic Routes and Reaction Conditions: The synthesis of 3-Oxa-7-azabicyclo[3.3.1]nonan-9-one typically involves organic synthesis techniques. One common method is the Mannich reaction, which involves the cyclization of suitable precursors. For example, the double Mannich cyclization of tetrahydrothiopyran-4-one with appropriate alkylamines can yield this compound .
Industrial Production Methods: Industrial production methods for this compound are not well-documented, likely due to its specialized applications and the complexity of its synthesis. the principles of organic synthesis and reaction optimization are applied to scale up the production process.
Chemical Reactions Analysis
Types of Reactions: 3-Oxa-7-azabicyclo[3.3.1]nonan-9-one can undergo various chemical reactions, including:
Oxidation: This compound can be oxidized to form corresponding carbonyl compounds.
Reduction: Catalytic hydrogenation can reduce it to amines.
Substitution: It can participate in substitution reactions to form derivatives such as amides, Schiff bases, and isothiocyanates.
Common Reagents and Conditions:
Oxidation: Reagents like nitroxyl radicals (e.g., ABNO) can be used for oxidation.
Reduction: Raney nickel is commonly used for catalytic hydrogenation.
Substitution: Reagents such as acetyl chloride, chloroacetyl chloride, and thiophosgene are used for substitution reactions.
Major Products:
Oxidation: Carbonyl compounds.
Reduction: Amines.
Substitution: Amides, Schiff bases, and isothiocyanates.
Scientific Research Applications
3-Oxa-7-azabicyclo[3.3.1]nonan-9-one has several applications in scientific research:
Organic Synthesis: It serves as an intermediate for the synthesis of other complex organic molecules.
Medicinal Chemistry: Its unique structure makes it a candidate for drug development and pharmaceutical research.
Material Science: It can be used in the development of new materials with specific properties.
Mechanism of Action
The mechanism of action of 3-Oxa-7-azabicyclo[3.3.1]nonan-9-one involves its interaction with molecular targets through its functional groups. The nitrogen and oxygen atoms in its structure allow it to form hydrogen bonds and other interactions with biological molecules, potentially affecting various biochemical pathways .
Comparison with Similar Compounds
- 9-Methyl-3-oxa-9-azabicyclo[3.3.1]nonan-7-one
- 7-Alkoxyalkyl-3-thia-7-azabicyclo[3.3.1]nonan-9-one
Comparison: 3-Oxa-7-azabicyclo[3.3.1]nonan-9-one is unique due to the presence of both oxygen and nitrogen atoms within its bicyclic structure, which imparts distinct chemical properties and reactivity compared to its analogs. For instance, 9-Methyl-3-oxa-9-azabicyclo[3.3.1]nonan-7-one has a similar core structure but differs in its functional groups, leading to different reactivity and applications .
Properties
IUPAC Name |
3-oxa-7-azabicyclo[3.3.1]nonan-9-one | |
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Details | Computed by LexiChem 2.6.6 (PubChem release 2019.06.18) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C7H11NO2/c9-7-5-1-8-2-6(7)4-10-3-5/h5-6,8H,1-4H2 | |
Details | Computed by InChI 1.0.5 (PubChem release 2019.06.18) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
InChI Key |
XQGWHUPJSKFYSA-UHFFFAOYSA-N | |
Details | Computed by InChI 1.0.5 (PubChem release 2019.06.18) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
C1C2COCC(C2=O)CN1 | |
Details | Computed by OEChem 2.1.5 (PubChem release 2019.06.18) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C7H11NO2 | |
Details | Computed by PubChem 2.1 (PubChem release 2019.06.18) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
DSSTOX Substance ID |
DTXSID90711653 | |
Record name | 3-Oxa-7-azabicyclo[3.3.1]nonan-9-one | |
Source | EPA DSSTox | |
URL | https://comptox.epa.gov/dashboard/DTXSID90711653 | |
Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |
Molecular Weight |
141.17 g/mol | |
Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
CAS No. |
57155-42-7 | |
Record name | 3-Oxa-7-azabicyclo[3.3.1]nonan-9-one | |
Source | EPA DSSTox | |
URL | https://comptox.epa.gov/dashboard/DTXSID90711653 | |
Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |
Retrosynthesis Analysis
AI-Powered Synthesis Planning: Our tool employs the Template_relevance Pistachio, Template_relevance Bkms_metabolic, Template_relevance Pistachio_ringbreaker, Template_relevance Reaxys, Template_relevance Reaxys_biocatalysis model, leveraging a vast database of chemical reactions to predict feasible synthetic routes.
One-Step Synthesis Focus: Specifically designed for one-step synthesis, it provides concise and direct routes for your target compounds, streamlining the synthesis process.
Accurate Predictions: Utilizing the extensive PISTACHIO, BKMS_METABOLIC, PISTACHIO_RINGBREAKER, REAXYS, REAXYS_BIOCATALYSIS database, our tool offers high-accuracy predictions, reflecting the latest in chemical research and data.
Strategy Settings
Precursor scoring | Relevance Heuristic |
---|---|
Min. plausibility | 0.01 |
Model | Template_relevance |
Template Set | Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis |
Top-N result to add to graph | 6 |
Feasible Synthetic Routes
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